N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and a tert-butyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethylphenyl acetate
- 4-bromo-2,6-dimethylphenyl isocyanate
- 4-bromo-2,6-dimethylphenylboronic acid
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions or chemical transformations .
Properties
Molecular Formula |
C19H22BrNO |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H22BrNO/c1-12-10-16(20)11-13(2)17(12)21-18(22)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3,(H,21,22) |
InChI Key |
UPBAEJVMOLGIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.